molecular formula C6H11ClO2 B2373519 Chloromethyl 3-methylbutanoate CAS No. 82504-50-5

Chloromethyl 3-methylbutanoate

Cat. No. B2373519
Key on ui cas rn: 82504-50-5
M. Wt: 150.6
InChI Key: GDUQVLASZBFABN-UHFFFAOYSA-N
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Patent
US05886172

Procedure details

1.532 g of isovaleric acid (1), 5.04 g of NaHCO3 and 0.518 g of tetrabutylammonium hydrogen sulfate were dissolved in a mixture solution of 50 ml of water and 50 ml of dichloromethane, and this mixture was ice-cooled. Then, to this mixture was added 3.025 g of chloromethyl-chlorosulfonate, and the reaction mixture was stirred for 0.5 hour at the same temperature and for 3 hours at room temperature. After the reaction, the organic layer was separated, washed with saturated saline solution and dried over magnesium sulfate. After removal of the solvent under reduced pressure, the resulting residue was purified by silica gel column chromatography (hexane: chloroform=3:1) to give 1.38 g (60%) of isovaleryloxy-methylchloride [Compound (2)].
Quantity
1.532 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
0.518 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.025 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][CH:3]([CH3:5])[CH3:4].C([O-])(O)=O.[Na+].[Cl:13][CH2:14]OS(Cl)(=O)=O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O.ClCCl>[C:1]([O:7][CH2:14][Cl:13])(=[O:6])[CH2:2][CH:3]([CH3:5])[CH3:4] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.532 g
Type
reactant
Smiles
C(CC(C)C)(=O)O
Name
Quantity
5.04 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0.518 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.025 g
Type
reactant
Smiles
ClCOS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 0.5 hour at the same temperature and for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane: chloroform=3:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC(C)C)(=O)OCCl
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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